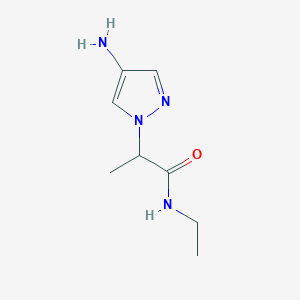

2-(4-Amino-1H-pyrazol-1-YL)-N-ethylpropanamide

CAS No.:

Cat. No.: VC13347025

Molecular Formula: C8H14N4O

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14N4O |

|---|---|

| Molecular Weight | 182.22 g/mol |

| IUPAC Name | 2-(4-aminopyrazol-1-yl)-N-ethylpropanamide |

| Standard InChI | InChI=1S/C8H14N4O/c1-3-10-8(13)6(2)12-5-7(9)4-11-12/h4-6H,3,9H2,1-2H3,(H,10,13) |

| Standard InChI Key | APGNGEGXEQYGML-UHFFFAOYSA-N |

| SMILES | CCNC(=O)C(C)N1C=C(C=N1)N |

| Canonical SMILES | CCNC(=O)C(C)N1C=C(C=N1)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole ring substituted with an amino group at the 4-position and a propanamide group at the 1-position. The propanamide chain includes an ethyl group attached to the amide nitrogen, enhancing its lipophilicity. Key structural identifiers include:

Table 1: Structural and Identifiers

| Property | Value |

|---|---|

| IUPAC Name | 2-(4-aminopyrazol-1-yl)-N-ethylpropanamide |

| Molecular Formula | |

| Molecular Weight | 182.22 g/mol |

| SMILES | CCNC(=O)C(C)N1C=C(C=N1)N |

| InChIKey | APGNGEGXEQYGML-UHFFFAOYSA-N |

| CAS Registry Number | 1152576-22-1 |

The amino group at the 4-position facilitates hydrogen bonding, a critical feature for interactions with biological targets .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via nucleophilic substitution between 4-aminopyrazole and N-ethylpropanamide under controlled conditions. A representative protocol involves:

-

Reaction Setup: Combine 4-aminopyrazole (1.0 equiv) with N-ethylpropanamide (1.2 equiv) in anhydrous dimethylformamide (DMF).

-

Catalysis: Add potassium carbonate (2.0 equiv) to deprotonate the pyrazole nitrogen.

-

Heating: Reflux at 80°C for 12 hours under nitrogen atmosphere.

-

Workup: Quench with ice water, extract with ethyl acetate, and purify via column chromatography .

Yield: ~65–70% (reported for analogous reactions).

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance efficiency. Key steps include:

-

Automated Feedstock Delivery: Precise stoichiometric control of reactants.

-

In-Line Analytics: Real-time HPLC monitoring to ensure purity ≥98%.

Research Gaps and Future Directions

Despite its promising scaffold, 2-(4-Amino-1H-pyrazol-1-yl)-N-ethylpropanamide remains understudied. Critical research priorities include:

-

Pharmacokinetic Profiling: Assess oral bioavailability and metabolic stability.

-

Target Identification: Use proteomics to map interactions with kinases or GPCRs.

-

Toxicology Studies: Evaluate acute and chronic toxicity in preclinical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume